molecular formula C23H25ClFN3O3S B2512053 2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216812-52-0

2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2512053
CAS No.: 1216812-52-0
M. Wt: 477.98
InChI Key: UCEPASYTZQXKBT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with significant utility in various scientific fields. This compound exhibits unique structural and functional properties, making it a subject of interest in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves multiple steps:

  • Starting Materials: : The synthesis typically begins with commercially available 4-fluorophenol and 4-methoxyphenyl thiazole-2-carboxylic acid.

  • Formation of Intermediate Compounds: : The key intermediate compounds are formed through a series of reactions, including esterification, substitution, and coupling reactions.

  • Final Compound Formation: : The final step involves the reaction of the intermediate with piperazine and ethanone, followed by hydrochloride salt formation to yield the final product.

Industrial Production Methods

For large-scale production, the industrial methods utilize optimized reaction conditions:

  • Efficient Catalysts: : Use of effective catalysts to enhance reaction rates.

  • Solvent Selection: : Selection of appropriate solvents to maximize yield and purity.

  • Reaction Conditions: : Control of temperature, pressure, and pH to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions when exposed to oxidizing agents, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions involve the addition of electrons to the compound, often facilitated by reducing agents.

  • Substitution: : Common substitution reactions occur at the fluorophenoxy and thiazole moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Reaction Conditions: : Reactions are typically conducted under controlled temperature and pressure, with solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

  • Oxidized derivatives

  • Reduced forms

  • Substituted analogs

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives: : Used as a starting material for the synthesis of various derivatives for chemical studies.

  • Reagent in Organic Synthesis: : Acts as a reagent in organic reactions to study new reaction pathways.

Biology

  • Biochemical Studies: : Utilized in the study of enzyme interactions and biochemical pathways.

  • Protein Binding Studies: : Helps in understanding protein-ligand interactions.

Medicine

  • Pharmaceutical Research: : Investigated for potential therapeutic applications, particularly in neurology and oncology.

  • Drug Design: : Aids in the design of novel drugs targeting specific biological pathways.

Industry

  • Material Science: : Explored for its potential use in the development of new materials with specific properties.

  • Catalysts: : Used in the development of novel catalytic systems for industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to alterations in cellular pathways. The exact mechanism depends on the context of its use, such as inhibiting a key enzyme in a biochemical pathway or binding to a receptor in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenol Derivatives: : Compounds with similar fluorophenyl groups.

  • Thiazole-Based Compounds: : Compounds containing thiazole moieties.

  • Piperazine Derivatives: : Compounds with piperazine rings.

Unique Features

What sets 2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride apart is its combination of fluorophenoxy, thiazole, and piperazine structures, which impart unique chemical and biological properties. This makes it a versatile compound with a broad range of applications.

And there you have it—a detailed dive into the wonders of this compound! Anything else on your mind?

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S.ClH/c1-29-19-6-2-17(3-7-19)21-16-31-22(25-21)14-26-10-12-27(13-11-26)23(28)15-30-20-8-4-18(24)5-9-20;/h2-9,16H,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEPASYTZQXKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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